molecular formula C21H14N5NaO6S B11932804 sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

Cat. No.: B11932804
M. Wt: 487.4 g/mol
InChI Key: UGCJGIIIVDWGCA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its azo group, which is responsible for its distinctive color properties

Preparation Methods

The synthesis of sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate typically involves multiple steps. One common method includes the diazotization of 4-nitroaniline followed by coupling with a pyrazolone derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent control over temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Studied for its potential as a biological stain.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the dyeing of textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The exact mechanism of action depends on the specific application. For instance, in dyeing processes, the azo group forms strong bonds with fabric fibers, resulting in vibrant and long-lasting colors. In biological applications, the compound may interact with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Similar compounds include other azo dyes such as methyl orange and Congo red. Sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is unique due to its specific structural features, which impart distinct color properties and reactivity. Other similar compounds include:

    Methyl orange: Another azo dye with different substituents.

    Congo red: Known for its use in histology and as an indicator.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C21H14N5NaO6S

Molecular Weight

487.4 g/mol

IUPAC Name

sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,20H,(H,30,31,32);/q;+1/p-1

InChI Key

UGCJGIIIVDWGCA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.